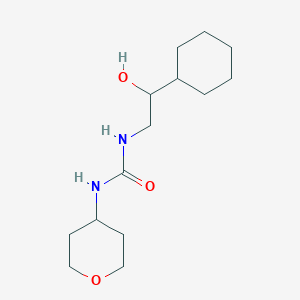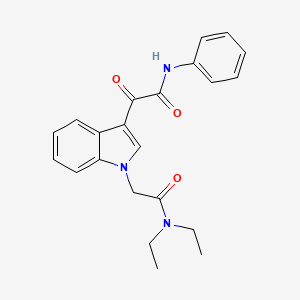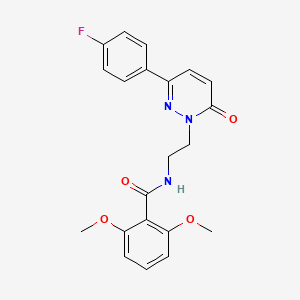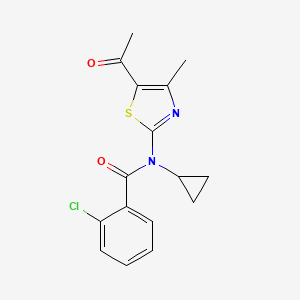
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds, including Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, can undergo various chemical reactions. For instance, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds. This compound can be used to design drugs with target selectivity, leveraging the pyrrolidine ring’s ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule .
Biological Activity: Enzyme Inhibition
Researchers have utilized derivatives of pyrrolidine, such as Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, to create inhibitors for enzymes like carbonic anhydrases (CAs). These enzymes are involved in various diseases, and the compound’s ability to inhibit them can lead to potential treatments .
Structural Diversity: Stereogenicity and Binding
The stereogenicity of the pyrrolidine ring allows for different stereoisomers and spatial orientations of substituents, which can lead to diverse biological profiles of drug candidates. This compound’s structure can be modified to bind enantioselectively to proteins, offering a pathway to novel therapeutics .
Pharmacokinetics: ADME/Tox Optimization
Incorporating heteroatomic fragments like those in Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate into drug molecules can modify physicochemical parameters, leading to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .
Chemical Synthesis: Functionalization
The compound can be used as a precursor for further chemical synthesis, where functional groups can be added to the preformed pyrrolidine rings. This process is crucial for creating a variety of proline derivatives and other complex molecules .
Zukünftige Richtungen
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate and similar compounds may continue to be of interest in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-9-8-14(11-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMFNMYFPASLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)




![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)
![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)
![9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608251.png)



![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)